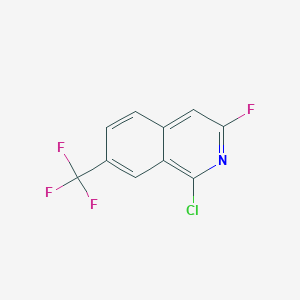
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making fluorinated isoquinolines valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable substituted benzene derivative, the following steps can be employed:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Cyclization: Formation of the isoquinoline ring through cyclization reactions.
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the isoquinoline ring.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process may include:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl derivatives.
科学研究应用
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and dyes.
作用机制
The mechanism by which 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
- 1-Chloro-3-fluoroisoquinoline
- 1-Chloro-7-(trifluoromethyl)isoquinoline
- 3-Fluoro-7-(trifluoromethyl)isoquinoline
Uniqueness
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the isoquinoline ring. This unique structure can result in distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity compared to other similar compounds.
属性
分子式 |
C10H4ClF4N |
|---|---|
分子量 |
249.59 g/mol |
IUPAC 名称 |
1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4ClF4N/c11-9-7-4-6(10(13,14)15)2-1-5(7)3-8(12)16-9/h1-4H |
InChI 键 |
DQOLJQQCBFYBQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C(N=C(C=C21)F)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



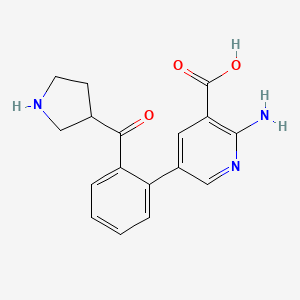
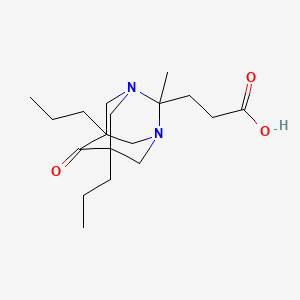
![N1-(1,3-benzodioxol-5-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B12866288.png)
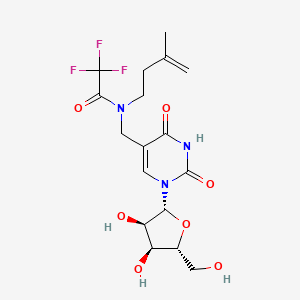



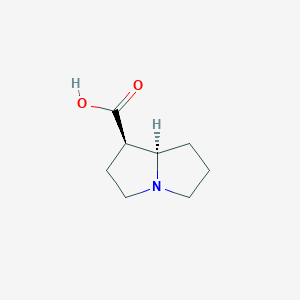
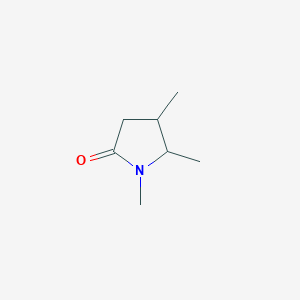
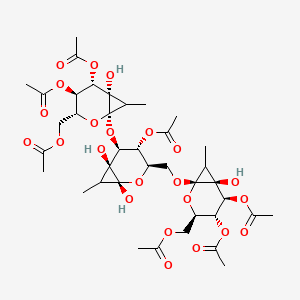
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
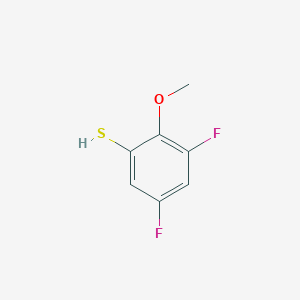
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
